Comparative Binding Affinity for Pyruvate Kinase PKM2
7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine demonstrates high-affinity binding to pyruvate kinase PKM2 with a Kd of 0.0280 nM as determined by SPR analysis [1]. This binding affinity provides a key benchmark for researchers focused on PKM2-mediated pathways. Directly comparable quantitative data for closely related analogs (e.g., 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine or 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) in the same assay system is not currently available in the public domain .
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.0280 nM |
| Comparator Or Baseline | N/A (No direct comparator data available) |
| Quantified Difference | N/A |
| Conditions | Binding affinity to PKM2 (unknown origin) assessed via SPR analysis at 3.125 to 50 µM [1] |
Why This Matters
This quantitative binding data provides a specific, measurable parameter for PKM2 target engagement, a key differentiator when selecting a 6-azaindole building block for cancer metabolism research.
- [1] BindingDB BDBM50645005 CHEMBL5572369. Affinity DataKd: 0.0280nM. BindingDB, 2025. View Source
